3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide
CAS No.: 1795299-62-5
Cat. No.: VC6265791
Molecular Formula: C19H20BrNO3
Molecular Weight: 390.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795299-62-5 |
|---|---|
| Molecular Formula | C19H20BrNO3 |
| Molecular Weight | 390.277 |
| IUPAC Name | 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide |
| Standard InChI | InChI=1S/C19H20BrNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23) |
| Standard InChI Key | KOJBRWGSOVKLDA-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3Br)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a propanamide backbone substituted at the third carbon with a 2-bromophenyl group and at the nitrogen with a 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl moiety. Key structural elements include:
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2,3-Dihydrobenzofuran core: A partially saturated benzofuran system (C8H8O) with reduced aromaticity compared to fully fused furans, potentially enhancing metabolic stability.
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2-Bromophenyl group: Introduces steric bulk and electron-withdrawing effects due to the bromine atom, which may influence receptor binding affinity .
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Hydroxyethyl spacer: A polar linker that could facilitate hydrogen bonding with biological targets .
Table 1: Comparative Structural Features of Analogous Compounds
Physicochemical Properties
Calculated properties derived from structural analogs suggest:
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logP: ~3.8–4.5 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Hydrogen bond donors/acceptors: 2 donors (amide NH, hydroxyl) and 4 acceptors (amide carbonyl, benzofuran oxygen, hydroxyl oxygen), favoring solubility in polar solvents .
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Polar surface area: ~60–70 Ų, aligning with bioavailability criteria for oral drugs .
Synthesis and Modification Strategies
Multi-Step Synthetic Pathways
Based on methods for analogous compounds , synthesis likely involves:
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Benzofuran ring construction: Via cyclization of substituted catechol derivatives using acid catalysis or transition metal-mediated coupling.
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Propanamide assembly:
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Coupling of 3-(2-bromophenyl)propanoic acid with 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethanol using carbodiimide activators (e.g., EDC/HOBt).
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Protection/deprotection of the hydroxyl group during amide bond formation to prevent side reactions.
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Table 2: Key Reaction Parameters for Propanamide Synthesis
Structural Optimization
Modifications to enhance activity or pharmacokinetics could include:
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Halogen substitution: Replacing bromine with chlorine or iodine to modulate electronic effects and binding kinetics .
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Benzofuran saturation: Introducing full aromaticity (benzofuran → dibenzofuran) to alter π-stacking interactions .
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
While no direct bioactivity data exists for this compound, structurally related propanamides exhibit:
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GPCR modulation: Analogs with dihydrobenzofuran moieties show affinity for serotonin (5-HT2A) and dopamine receptors .
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Enzyme inhibition: Similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) and kinases involved in inflammatory pathways .
Table 3: Hypothesized Pharmacological Profile
ADMET Considerations
Extrapolating from analogs:
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Metabolism: Likely hepatic oxidation via CYP2D6 and CYP3A4, with glucuronidation of the hydroxyl group .
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Toxicity risks: Bromine may form reactive metabolites (e.g., quinone methides), necessitating structural mitigation .
Research Challenges and Future Directions
Synthetic Hurdles
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Chiral center racemization: The hydroxyethyl group’s stereochemistry is critical for target engagement but prone to epimerization during synthesis.
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Purification difficulties: Bromine’s polarizability complicates chromatographic separation from reaction byproducts .
Biological Evaluation Priorities
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In vitro screening: Profiling against CNS targets (5-HT, dopamine receptors) and cancer-related kinases.
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Metabolic stability assays: Assessing susceptibility to hepatic microsomal degradation.
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Toxicophore analysis: Identifying and modifying reactive metabolic hotspots.
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